8-(Pyrrolidin-3-ylmethyl)quinoline
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Overview
Description
8-(Pyrrolidin-3-ylmethyl)quinoline is a compound that features a quinoline ring system substituted with a pyrrolidin-3-ylmethyl group. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, while pyrrolidine is a saturated heterocyclic amine known for its versatility in drug discovery . The combination of these two moieties in a single molecule offers unique chemical and biological properties, making this compound a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 8-(Pyrrolidin-3-ylmethyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aldehyde in the presence of a base . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs. These methods may include the use of microwave irradiation, ionic liquids, or other green chemistry techniques to enhance efficiency and sustainability .
Chemical Reactions Analysis
8-(Pyrrolidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:
Scientific Research Applications
8-(Pyrrolidin-3-ylmethyl)quinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Pyrrolidin-3-ylmethyl)quinoline involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The compound’s quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, the pyrrolidine ring can enhance binding affinity and selectivity for certain protein targets .
Comparison with Similar Compounds
8-(Pyrrolidin-3-ylmethyl)quinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its broad range of biological activities.
8-Hydroxyquinoline: A derivative with significant antimicrobial and anticancer properties.
Quinolone: A class of compounds with potent antibacterial activity.
The unique combination of the quinoline and pyrrolidine moieties in this compound provides distinct chemical and biological properties that are not observed in its individual components or other similar compounds .
Properties
IUPAC Name |
8-(pyrrolidin-3-ylmethyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-3-12-5-2-7-16-14(12)13(4-1)9-11-6-8-15-10-11/h1-5,7,11,15H,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKSINURLRRTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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